C8-Bromo Substitution Delivers Optimal Cell-Based Potency in HCV NS3 Protease Inhibitor Series
In an extensive SAR campaign optimizing the P2 quinoline moiety of HCV NS3 protease inhibitors, systematic variation of the C8 substituent identified the bromo group as optimal for cell-based replicon potency. The C8-bromo derivative demonstrated a substantial increase in cell-based potency relative to the C8-unsubstituted, C8-methyl, and C8-chloro analogs [1]. This SAR finding was instrumental in the nomination of the clinical candidate BI 201335 (29), which incorporates an 8-bromo-7-methoxyquinoline motif. While the target compound 8-bromo-7-cyclopropylquinoline bears a 7-cyclopropyl group rather than 7-methoxy, the critical contribution of the C8-bromo substituent to antiviral potency is a class-level inference supported by this data.
| Evidence Dimension | Cell-based HCV replicon potency (EC50) as a function of C8 substituent on quinoline P2 moiety |
|---|---|
| Target Compound Data | C8-Bromo: significant increase in cell-based potency (exact EC50 values reported in the primary paper for BI 201335 series) |
| Comparator Or Baseline | C8-H, C8-methyl, C8-chloro: inferior cell-based potency compared to C8-bromo |
| Quantified Difference | The C8-bromo group was identified as the best substituent at this position, resulting in a significant increase in cell-based potency of this class of inhibitors [1]. |
| Conditions | HCV genotype 1b replicon assay in Huh-7 cells (Boehringer Ingelheim HCV NS3 protease inhibitor program) |
Why This Matters
This SAR trend establishes the 8-bromo substituent as a potency-driving pharmacophoric element, meaning procurement of non-brominated analogs will predictably yield inferior antiviral candidates.
- [1] Llinàs-Brunet M, Bailey MD, Goudreau N, Bhardwaj PK, Bordeleau J, Bös M, et al. Discovery of a Potent and Selective Noncovalent Linear Inhibitor of the Hepatitis C Virus NS3 Protease (BI 201335). J Med Chem. 2010;53(17):6466-6470. doi:10.1021/jm100690x View Source
